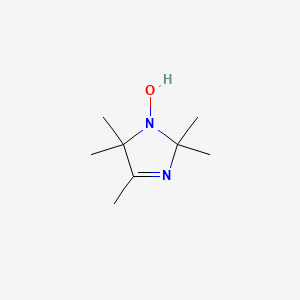

2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol, often involves multi-step reactions that can provide access to a wide range of functionalized molecules. For instance, the catalytic enantioselective synthesis using 1H-imidazol-4(5H)-ones as key templates introduces novel nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing for the efficient construction of tetrasubstituted stereogenic centers and direct access to N-substituted α-amino acid derivatives (Etxabe et al., 2015).

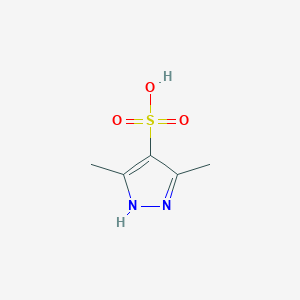

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized using spectroscopic methods and crystallography. For example, compounds similar to 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol have been structurally inferred through UV–vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography, providing detailed insights into their molecular geometry and electronic structure (Ünver et al., 2009).

Chemical Reactions and Properties

Imidazole compounds participate in a variety of chemical reactions, offering a rich chemistry for functional group transformations and applications in synthesis. The reactions of metallated 1-hydroxy-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole with functionalized nitroxyl radicals derived from imidazole and its oxides have been explored, demonstrating the formation of biradicals and electrophilic cyanation (Reznikov, 2001).

Aplicaciones Científicas De Investigación

Reactions with Nitroxyl Radicals

The compound has been studied for its reactions with nitroxyl radicals derived from 2,5-dihydro-1H-imidazole or its oxide, leading to the formation of biradicals with various functionalities like enamino ketone and enamino imine (Reznikov, 2001).

Involvement in Aldonitrone Reactions

It also plays a role in the reactions of metalated aldonitrones, reacting with aldehydes and ketones, leading to the formation of α-hydroxymethyl nitrones, which are crucial intermediates in organic synthesis (Voinov, Grigor’ev, & Volodarsky, 2000).

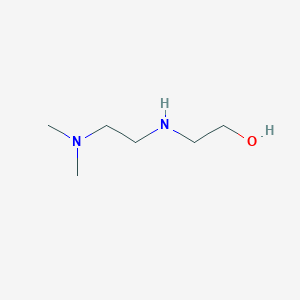

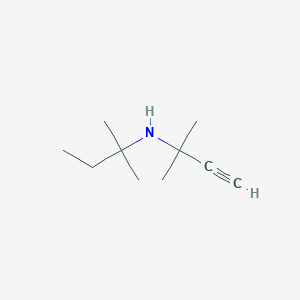

Catalysis in Hydroalkoxylation and Hydroamination

The compound is also relevant in catalysis, particularly in intramolecular hydroalkoxylation and hydroamination of alkynes, which is essential in the formation of rings in organic chemistry (Pouy et al., 2012).

Transformation in Organic Synthesis

It undergoes interesting transformations when reacted with electrophiles, leading to the formation of various substituted nitroxides, which are useful as spin-labeled chelating reagents in chemistry (Reznikov, Vishnivetskaya, & Volodarskii, 1993).

Synthesis of ZnO Nanoparticles

Lastly, derivatives of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol have been used as organic precursors for the synthesis of zinc oxide nanoparticles, demonstrating its potential in nanotechnology (Padhy et al., 2010).

Propiedades

IUPAC Name |

1-hydroxy-2,2,4,5,5-pentamethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXZDYKJAPNRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(N(C1(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192837 | |

| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |

CAS RN |

39753-73-6 | |

| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039753736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,5,5-PENTAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWP18R484E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

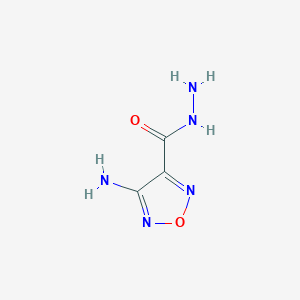

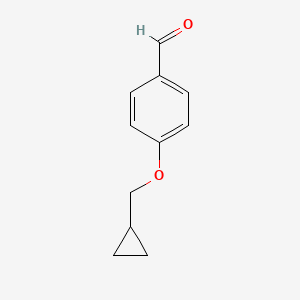

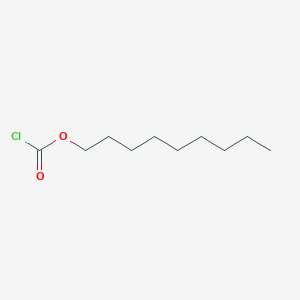

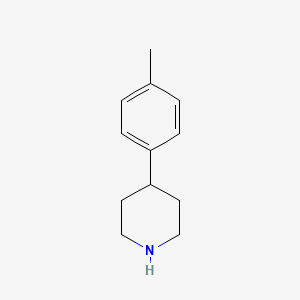

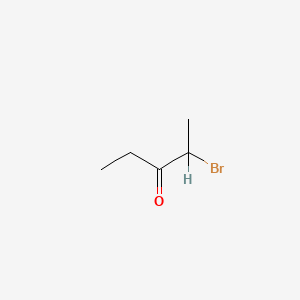

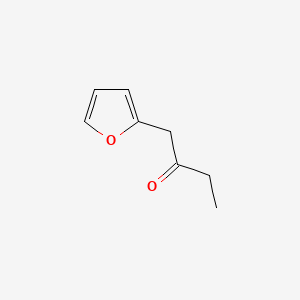

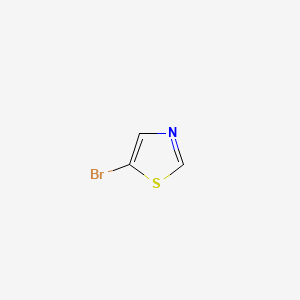

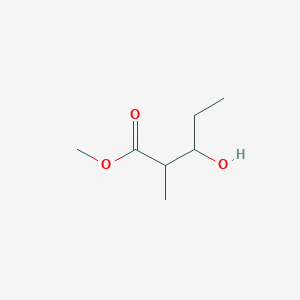

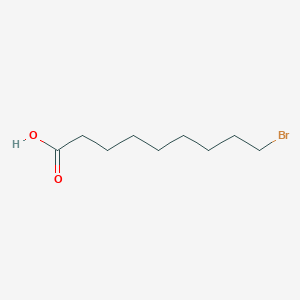

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.